molecular formula C8H9NO4 B2961771 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid CAS No. 2361821-59-0

5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid

Cat. No.: B2961771
CAS No.: 2361821-59-0
M. Wt: 183.163
InChI Key: CXEYLHLVRMCDDY-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol It is characterized by a cyclopropyl group attached to the oxazole ring, which is further substituted with a methoxy group and a carboxylic acid group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various agents, including acids and bases, and may be conducted under microwave irradiation to reduce reaction times .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different functionalized derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and potential for diverse applications compared to other oxazole derivatives.

Properties

IUPAC Name

5-cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7-5(8(10)11)6(13-9-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEYLHLVRMCDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361821-59-0
Record name 5-cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid
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